2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenoxy group, a pyridinyl azetidine moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1-(pyridin-2-yl)azetidine: This intermediate can be prepared through the cyclization of 2-(2-bromoethyl)pyridine with sodium hydride.
Coupling Reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetic acid with 1-(pyridin-2-yl)azetidine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
- 2-(2-bromophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
- 2-(2-methylphenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
Uniqueness
Compared to its analogs, 2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H18FN3O2 |
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Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C17H18FN3O2/c1-12(23-15-7-3-2-6-14(15)18)17(22)20-13-10-21(11-13)16-8-4-5-9-19-16/h2-9,12-13H,10-11H2,1H3,(H,20,22) |
InChI Key |
ZYNZBVKKCJPZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CN(C1)C2=CC=CC=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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